6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Description
6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in organic and biomolecular chemistry often explores the synthesis of complex molecules that include dihydropyridin and pyridazinone frameworks, similar to the one mentioned. For example, the study by Sachdeva, Dolzhenko, and Chui (2012) detailed a novel thermal rearrangement in the reaction of guanidines with ortho esters, leading to the formation of pyrimido[1,2-a][1,3,5]triazin-6-ones, showcasing the intricate chemical transformations these molecules can undergo (Sachdeva, Dolzhenko, & Chui, 2012).
Biological Evaluation
Another avenue of research involves the biological evaluation of derivatives of dihydropyridines and pyridazinones for potential therapeutic applications. Shainova et al. (2019) synthesized and evaluated 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives, highlighting the process of modifying these molecules to explore their biological activities (Shainova, Gomktsyan, Karapetyan, & Yengoyan, 2019).
Pharmacological Applications
Compounds with azetidine and dihydropyridin units have been investigated for their potential pharmacological benefits. For instance, Ravi et al. (2020) discussed the synthesis, characterization, and pharmacological evaluation of azo dyes incorporating 2-aminothiazole and pyridone derivatives, indicating the diverse applications of such compounds in medicine and biotechnology (Ravi, J, M, Kumar, & Kandgal, 2020).
Properties
IUPAC Name |
6-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10-6-11(7-15(22)18(10)2)24-12-8-20(9-12)16(23)13-4-5-14(21)19(3)17-13/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFHNSVSNTZICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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